Cas no 67858-52-0 (1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde)

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic compound featuring a pyrrole core functionalized with a trichloroacetyl group and an aldehyde moiety. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The trichloroacetyl group enhances electrophilic reactivity, facilitating further derivatization, while the aldehyde functionality provides a handle for condensation and nucleophilic addition reactions. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile allows for precise control in multi-step syntheses, making it a preferred choice for researchers developing complex molecular architectures.
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde structure
67858-52-0 structure
Product Name:1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde
CAS No:67858-52-0
MF:C8H6Cl3NO2
MW:254.497739315033
CID:4656760
PubChem ID:12459976
Update Time:2025-06-08

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde
    • 1H-Pyrrole-3-carboxaldehyde, 1-methyl-5-(2,2,2-trichloroacetyl)-
    • Inchi: 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3
    • InChI Key: SXWJEGYHPGIILR-UHFFFAOYSA-N
    • SMILES: N1(C)C(C(C(Cl)(Cl)Cl)=O)=CC(C=O)=C1

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde Pricemore >>

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Additional information on 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde

Introduction to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde (CAS No. 67858-52-0)

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde, identified by the CAS number 67858-52-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The compound’s molecular framework, featuring a methyl group, a trichloroacetyl moiety, and an aldehyde functionality at the 3-position of the pyrrole ring, makes it a valuable intermediate for the synthesis of more complex molecules.

The trichloroacetyl substituent introduces a high degree of electrophilicity to the pyrrole core, which is particularly useful in nucleophilic addition reactions. This property has been exploited in various synthetic pathways, enabling the construction of intricate scaffolds found in biologically active compounds. The aldehyde group, on the other hand, serves as a versatile handle for further functionalization, allowing for the formation of amides, imines, and other derivatives that are crucial in drug development.

Recent advancements in synthetic methodologies have highlighted the utility of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde in the preparation of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The pyrrole core is a common motif in many pharmacophores, and modifications at the 3-position and 5-position have been shown to modulate binding affinity and selectivity.

In particular, the trichloroacetyl group has been utilized to enhance solubility and metabolic stability in drug candidates. This approach has been particularly relevant in the development of kinase inhibitors, where poor solubility often poses a significant challenge. By incorporating such functional groups, researchers can fine-tune physicochemical properties while maintaining biological activity. The aldehyde functionality further extends these possibilities, allowing for rapid diversification of the molecular library through click chemistry and other convergent strategies.

The compound’s significance extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening requires diverse building blocks. The ability to rapidly derivatize 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde into structurally varied analogs has made it an indispensable tool for medicinal chemists. Furthermore, its stability under various reaction conditions makes it suitable for large-scale syntheses without significant degradation.

From a mechanistic standpoint, the reactivity of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde has been extensively studied to optimize its use in synthetic circuits. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at strategic positions within the pyrrole ring. Such modifications can enhance binding interactions with biological targets by introducing hydrophobic or charged residues that improve receptor affinity.

Recent literature also highlights its role in developing photoactive compounds. The pyrrole ring is known to absorb light in the visible spectrum, making it an attractive scaffold for photoreceptor applications. By appending chromophoric groups or using metal complexes as catalysts, researchers have been able to generate luminescent materials with potential uses in optoelectronics and bioimaging. The trichloroacetyl group can be further functionalized into esters or amides that serve as anchors for additional photoactive moieties.

The compound’s versatility is further underscored by its incorporation into natural product-inspired scaffolds. Many bioactive molecules isolated from plants and microorganisms feature pyrrole derivatives as their core structure. By leveraging 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde, synthetic chemists can mimic these natural products while introducing novel functionalities that may enhance therapeutic efficacy or reduce side effects.

In conclusion, 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde (CAS No. 67858-52-0) represents a cornerstone compound in modern synthetic chemistry and drug discovery. Its unique structural attributes enable diverse chemical transformations that are critical for developing next-generation therapeutics. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone of medicinal chemistry innovation.

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